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Compound of Interest

Compound Name: Chloramine

Cat. No.: B081541

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum chemical calculations
used to elucidate the structures and properties of chloramines, including monochloramine
(NH2Cl), dichloramine (NHCI2), and trichloramine (NCIs). This document summarizes key
guantitative data, details computational methodologies, and visualizes important reaction
pathways to serve as a comprehensive resource for researchers in chemistry, life sciences,
and drug development.

Molecular Geometries and Properties

Quantum chemical calculations provide highly accurate predictions of molecular geometries,
vibrational frequencies, and thermodynamic properties. These computational approaches are
essential for understanding the reactivity and stability of chloramines, which play crucial roles
in disinfection, chemical synthesis, and biological processes.

Calculated Molecular Geometries

The geometric parameters of chloramines have been extensively studied using various levels
of theory. The following tables summarize the calculated bond lengths and bond angles for
monochloramine, dichloramine, and trichloramine, providing a comparative overview of their
structures.

Table 1: Calculated and Experimental Bond Lengths (A) of Chloramines
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B3LYP/aug-cc-

Molecule Bond Experimental
pvTZ

NHClI N-Cl 1.760 1.760[1]

N-H 1.014 1.014[2]

NHCl2 N-Cl 1.760 1.760[2]

N-H 1.014 1.014[2]

NCls N-Cl 1.772 1.759

Table 2: Calculated and Experimental Bond Angles (°) of Chloramines

B3LYP/aug-cc-

Molecule Angle Experimental
pvTZ

NHzClI H-N-H 106.0 107.0

H-N-Cl 103.0 102.0[3]

NHCI2 CI-N-CI 108.0 106.0[3]

H-N-ClI 103.0

NCls CI-N-Cl 107.5 107.1[4][5]

Calculated Vibrational Frequencies

Vibrational frequency calculations are crucial for characterizing stationary points on a potential

energy surface and for predicting infrared (IR) and Raman spectra. The calculated harmonic

and scaled vibrational frequencies for the chloramines are presented below.

Table 3: Calculated Vibrational Frequencies (cm~1) for Monochloramine (NH2Cl)
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Harmonic Scaled IR Intensity o
Mode Symmetry Description
Frequency Frequency (km/mol)
N-H symm.
1 A 3468 3347 4.87
stretch
NH2
2 A 1595 1539 19.86 o
scissoring
3 A 1068 1031 59.28 NH2 wagging
4 A' 705 681 2.66 N-ClI stretch
N-H asymm.
5 A" 3563 3439 17.34
stretch
6 A" 1194 1152 0.09 NH:2 twisting

Frequencies calculated at the B3PW91/aug-cc-pVTZ level of theory. Scaled by 0.9651.

Table 4: Calculated and Experimental Vibrational Frequencies (cm~?) for Dichloramine

(NHCI2) and Trichloramine (NClIs)
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Experiment
Calculated o
Molecule Mode Symmetry al Description
Frequency

Frequency
NHCI2 1 A 3300 N-H stretch
2 A 1280 H-N-CI bend

N-Cl symm.
3 A 750

stretch

N-Cl asymm.
4 Al 690

stretch

Out-of-plane
5 A" 950

bend

N-CI symm.
NCls 1 A1 537 539
stretch

N-Clz symm.
2 A1 349 347

deform

N-Cl asymm.
3 E 643 643

stretch

N-Clz asymm.
4 E 256 258

deform

Experimental data for NCIs from solution-phase IR and Raman spectra.[6]

Computational Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical

method and basis set. This section details the protocols for some of the high-accuracy

composite methods and density functional theory (DFT) approaches commonly used for

studying chloramines.

Gaussian-4 (G4) and G4(MP2) Theory
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G4 and its more computationally efficient variant, G4(MP2), are composite methods designed
to achieve high accuracy for thermochemical data.

Protocol for a G4(MP2) Calculation:

Geometry Optimization and Frequency Calculation: The molecular geometry is optimized,
and vibrational frequencies are calculated at the B3LYP/6-31G(2df,p) level of theory. The
frequencies are scaled by a factor of 0.9854 to account for anharmonicity.

High-Level Single-Point Energy Calculation: A single-point energy calculation is performed at
the CCSD(T)/6-31G(d) level on the optimized geometry.

Basis Set Extension Corrections: The effect of a larger basis set is estimated using MP2
calculations with the G3MP2LargeXP basis set.

Hartree-Fock Limit Extrapolation: The Hartree-Fock energy is extrapolated to the complete
basis set limit using calculations with modified aug-cc-pVTZ and aug-cc-pVQZ basis sets.

Higher-Level Correction (HLC): An empirical correction is added to the final energy to
compensate for remaining deficiencies in the method. The HLC depends on the number of
alpha and beta valence electrons.

Final Energy Calculation: The G4(MP2) energy at 0 K is calculated by summing the energies
from the preceding steps, including the zero-point energy (ZPE) and a spin-orbit correction
for atomic species.

Complete Basis Set (CBS) Methods

The CBS-QB3 method is another widely used composite method that aims for high accuracy in
thermochemical predictions.

Protocol for a CBS-QB3 Calculation:

o Geometry Optimization and Frequency Calculation: The geometry is optimized at the
B3LYP/CBSBY7 level of theory. Vibrational frequencies are also calculated at this level to
obtain the zero-point energy.
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» Single-Point Energy Calculations: A series of single-point energy calculations are performed
at higher levels of theory (MP2/CBSB4 and CCSD(T)/6-31+G(d")) and with a larger basis set
(MP2/CBSB3) on the optimized geometry.

o Complete Basis Set Extrapolation: The MP2 energy is extrapolated to the complete basis set
limit using a two-point extrapolation formula.

o Final Energy Calculation: The CBS-QB3 energy is obtained by combining the energies from
the different steps, including empirical corrections.

Density Functional Theory (DFT)

DFT methods, such as B3LYP, are often used for geometry optimizations and frequency
calculations due to their favorable balance of accuracy and computational cost.

Protocol for a B3LYP Geometry Optimization and Frequency Calculation:
e Initial Structure: An initial 3D structure of the molecule is generated.

» Method and Basis Set Selection: The B3LYP functional is chosen with a suitable basis set,
such as 6-31G(d,p) or a larger augmented correlation-consistent basis set (e.g., aug-cc-
pVTZ).

o Geometry Optimization: The energy of the molecule is minimized with respect to the
positions of the nuclei. Convergence is typically confirmed when the forces on the atoms and
the change in energy and displacement between optimization steps fall below predefined
thresholds.

e Frequency Calculation: A vibrational frequency analysis is performed on the optimized
geometry to confirm that it corresponds to a true minimum on the potential energy surface
(i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies and zero-
point energy.

Reaction Pathways and Mechanisms

Understanding the formation and reaction pathways of chloramines is critical in various
applications, from water treatment to organic synthesis. Quantum chemical calculations can
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elucidate these mechanisms by identifying transition states and calculating reaction energy

barriers.

Formation of Chloramines from Hypochlorous Acid

Chloramines are typically formed through the reaction of ammonia with hypochlorous acid
(HOCI). The reaction proceeds through a series of sequential chlorination steps.

Hypochlorous Acid (HOCI)

Hypochlorous Acid (HOCI)

Hypochlorous Acid (HOCI)

+HOCI
>

Ammonia (NHs)

Monochloramine (NH2Cl)

+HOCI
>

Click to download full resolution via product page

Dichloramine (NHCI2)

+HOCI
>

Trichloramine (NCls)

Sequential formation of chloramines from ammonia.

Disproportionation of Monochloramine

Under acidic conditions, monochloramine can undergo disproportionation to form

dichloramine and ammonia. Computational studies have shown that this reaction is catalyzed

by acids and involves the reaction between a protonated and an unprotonated

monochloramine molecule.[7]
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Reactants

Monochloramine (NH2Cl) Protonated Monochloramine (NHsCI*)

Chlorine-Bridged Intermediate
[Hz2N---Cl---NHs]*

Dichloramine (NHCI2) Ammonium (NHa*)

Click to download full resolution via product page

Monochloramine disproportionation mechanism.

Conclusion

Quantum chemical calculations are indispensable tools for the detailed characterization of
chloramine structures, properties, and reactivity. The data and methodologies presented in
this guide offer a solid foundation for researchers and professionals working with these
important nitrogen-halogen compounds. The continued application of advanced computational
methods will undoubtedly lead to a deeper understanding of the complex chemistry of
chloramines and their role in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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